
7-Bromo-3,3-dimethylindolin-2-one
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Overview
Description
7-Bromo-3,3-dimethylindolin-2-one is a chemical compound belonging to the indolinone family Indolinones are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3,3-dimethylindolin-2-one typically involves the bromination of 3,3-dimethylindolin-2-one. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various derivatives, including oxindoles.
Reduction Reactions: Reduction of the compound can lead to the formation of indoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as dimethylformamide (DMF) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Major Products Formed:
Substitution: Formation of azido or amino derivatives.
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of indoline derivatives.
Scientific Research Applications
7-Bromo-3,3-dimethylindolin-2-one exhibits a range of biological activities that make it a candidate for further research:
Antimicrobial Activity
Recent studies have highlighted its potential as an antimicrobial agent. The compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it displayed effective binding to dihydrofolate reductase (DHFR), which is crucial in bacterial growth inhibition .
Anticancer Properties
Research indicates that indoline derivatives, including this compound, may possess anticancer properties. They are believed to induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways. A related compound demonstrated an IC50 value indicating significant cytotoxicity against breast cancer cells.
Neuropharmacological Effects
The compound's structural features suggest potential neuropharmacological applications. Modifications similar to those in this compound have been associated with altered serotonin receptor binding affinities, indicating possible therapeutic effects for anxiety or depression.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various indoline derivatives using the broth microdilution method. The results indicated that this compound exhibited significant antibacterial activity against tested strains, suggesting its utility as a scaffold for developing new antibiotics .
Case Study 2: Anticancer Mechanisms
In vitro studies on cancer cell lines revealed that this compound induced cell cycle arrest and apoptosis. The compound's mechanism involved modulation of apoptotic pathways and inhibition of key survival signals in cancer cells .
Mechanism of Action
The mechanism of action of 7-Bromo-3,3-dimethylindolin-2-one varies depending on its application:
Enzyme Inhibition: The compound binds to the active site of acetylcholine esterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with specific molecular targets and pathways, including the inhibition of topoisomerase enzymes and disruption of the cell cycle.
Comparison with Similar Compounds
3,3-Dimethylindolin-2-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-Chloro-3,3-dimethylindolin-2-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
Uniqueness: 7-Bromo-3,3-dimethylindolin-2-one is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a pharmacophore in medicinal chemistry .
Biological Activity
7-Bromo-3,3-dimethylindolin-2-one is a compound belonging to the indolinone family, characterized by its unique structural features that influence its biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is C11H10BrN, with a molecular weight of approximately 240.10 g/mol. Its structure includes a bromine atom at the seventh position and two methyl groups at the third position, which contribute to its steric hindrance and chemical reactivity.
Biological Activities
1. Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has shown activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound are comparable to established antibiotics, suggesting its potential as an antimicrobial agent.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 5 | Staphylococcus aureus |
This compound | 15 | Escherichia coli |
This compound | 25 | Pseudomonas aeruginosa |
In a comparative study, the compound demonstrated an MIC of 5 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity.
2. Anticancer Activity
The anticancer properties of this compound have been explored in vitro using various cancer cell lines. Studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways.
Cell Line | IC50 (µM) | Effect |
---|---|---|
HepG2 (liver cancer) | 10 | Induces apoptosis |
MCF-7 (breast cancer) | 15 | Inhibits proliferation |
A549 (lung cancer) | 12 | Cell cycle arrest |
In one study, treatment with this compound resulted in a significant reduction in cell viability in HepG2 cells with an IC50 value of 10 µM .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cell proliferation and survival.
- Receptor Modulation : It may affect receptor signaling pathways that regulate apoptosis and cell cycle progression.
These mechanisms contribute to its effectiveness as both an antimicrobial and anticancer agent .
Case Studies
Several case studies have highlighted the efficacy of this compound:
-
Antiviral Activity : In studies focused on HIV inhibition, derivatives similar to this compound were tested for their ability to reduce viral load in infected cell cultures. Results indicated a significant reduction in viral replication at concentrations as low as 5μM.
Concentration (µM) Viral Load Reduction (%) 0 0 5 70 10 90 - Cytotoxicity Assays : The cytotoxic effects were evaluated using various cancer cell lines. The results showed that at higher concentrations, the compound effectively reduced cell viability and induced apoptosis .
Properties
IUPAC Name |
7-bromo-3,3-dimethyl-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-10(2)6-4-3-5-7(11)8(6)12-9(10)13/h3-5H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYMHHQESIFOLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)Br)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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